4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
The compound 4-Fluorophenyl isocyanate is a laboratory chemical . It is used in the synthesis of various chemical compounds . Another compound, 4-Fluorophenyl isothiocyanate, is used as a building block in chemical synthesis .
Synthesis Analysis
A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of 2-chloro-4-(4-fluro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined . Weak but significant interactions like C–H···O, C–H···F, and π – π are involved in the stability of the structure .Chemical Reactions Analysis
A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .Physical And Chemical Properties Analysis
4-Fluorophenol is a laboratory chemical with a molecular weight of 112.1 .Scientific Research Applications
Analgesic and Hyperglycemic Activities
Research conducted by Yeung, Corleto, and Knaus (1982) explored the synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines, including compounds structurally related to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, for their potential analgesic and hyperglycemic activities. Their findings indicated potent analgesic activity in these compounds, akin to morphine, irrespective of the aromatic substitution on the phenyl ring (Yeung, Corleto, & Knaus, 1982).
Neurotoxic Analogs for PET Studies
Berridge et al. (1993) designed fluorine-18 labeled analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for positron emission tomography (PET) studies, potentially useful in understanding the mechanisms of MPTP toxicity. Their research highlights the synthesis and in vivo evaluation of these compounds in models of neurotoxicity (Berridge et al., 1993).
Molecular Structure Analysis
Anthal et al. (2013) examined the molecular structure of compounds including ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, which is structurally related to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine. They provided insights into the conformation, intramolecular interactions, and crystal structure of these compounds (Anthal et al., 2013).
Preclinical Biological Probes
Barrio, Huang, and Phelps (1997) discussed the development of preclinical biological probes for nigrostriatal dysfunction, using radiofluorinated L-DOPA analogs. This research is significant in the context of dopaminergic diseases, such as Parkinson's, and the use of analogs structurally similar to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (Barrio, Huang, & Phelps, 1997).
Sigma Ligands Research
Perregaard et al. (1995) synthesized a series of compounds including 4-phenyl-1,2,3,6-tetrahydropyridines with fluoro substituents for their high affinity for sigma 1 and sigma 2 binding sites. This research contributes to understanding the pharmacological properties of sigma ligands, important in neuropsychiatric disorders (Perregaard et al., 1995).
Mechanisms of Neurotoxicity
Harik et al. (1987) studied the neurochemical and morphologic effects of various concentrations of MPTP and its analogs, including 4-(4-fluorophenyl) derivatives, on dopaminergic neurons. This research is pivotal in understanding the mechanisms of neurotoxicity and its implications in Parkinson's disease (Harik et al., 1987).
PARP-1 Inhibitors Development
Ishida et al. (2005) showed the importance of a 4-phenyl-1,2,3,6-tetrahydropyridine fragment in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. This research underlines the potential of compounds like 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine in drug development (Ishida et al., 2005).
Safety And Hazards
Future Directions
In the field of organic light-emitting diodes (OLEDs), a compound named 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA) was designed as an electron acceptor . This study presents a feasible pathway to construct highly efficient deep-blue OLEDs based on exciplex systems .
properties
IUPAC Name |
4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXXCFMHLWEWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876343 | |
Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
1978-59-2 | |
Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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